

# Application Notes and Protocols for Sodium Metaborate Buffer in Electrophoresis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sodium Metaborate Octahydrate*

Cat. No.: *B1612987*

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Sodium metaborate buffer, often referred to as sodium borate (SB) buffer, has emerged as a superior alternative to traditional Tris-based buffers like TBE (Tris-borate-EDTA) and TAE (Tris-acetate-EDTA) for nucleic acid electrophoresis.<sup>[1][2]</sup> Its lower conductivity allows for electrophoresis to be conducted at higher voltages, significantly reducing run times without generating excessive heat that can lead to gel melting and compromised results.<sup>[1][3][4]</sup> This characteristic makes sodium borate buffer particularly advantageous for high-throughput applications common in research and drug development. Furthermore, it offers sharp band resolution, especially for smaller DNA fragments.<sup>[1][3]</sup>

## Advantages of Sodium Metaborate Buffer

- **Faster Separations:** The low conductivity of sodium borate buffer permits the use of higher voltages (up to 35 V/cm) compared to TBE and TAE buffers (typically 5-10 V/cm), dramatically shortening electrophoresis run times.<sup>[1][4]</sup> For instance, a gel run in SB buffer might take only 25 minutes compared to 45 minutes in TBE.<sup>[3]</sup>
- **Reduced Heat Generation:** Lower conductivity results in less heat production during electrophoresis, preventing gel melting and ensuring the integrity of the gel matrix and

nucleic acid samples.[1][5]

- Sharper Band Resolution: Sodium borate buffers are known to produce sharper and clearer bands, particularly for DNA fragments in the range of 100 bp to 5 kbp.[1][3][6]
- Cost-Effective: The reagents for preparing sodium borate buffer are generally inexpensive.[2]

## Comparison with Traditional Buffers

| Feature                              | Sodium Borate<br>(SB) Buffer       | Tris-acetate-EDTA<br>(TAE) Buffer     | Tris-borate-EDTA<br>(TBE) Buffer        |
|--------------------------------------|------------------------------------|---------------------------------------|-----------------------------------------|
| Typical Running Voltage              | 5-35 V/cm[1]                       | < 5 V/cm                              | < 5 V/cm                                |
| Heat Generation                      | Low[1]                             | High                                  | Moderate                                |
| Buffering Capacity                   | Lower                              | Lowest, can be exhausted in long runs | Higher                                  |
| Resolution of Small Fragments (<2kb) | Excellent[3][5]                    | Good                                  | Better than TAE[6][7]                   |
| Resolution of Large Fragments (>3kb) | Fair                               | Better than TBE[6][7]                 | Poor                                    |
| Enzyme Inhibition                    | Borate can inhibit some enzymes[6] | No                                    | Borate can inhibit some enzymes[6]      |
| DNA Recovery from Gel                | Generally good[1][8]               | Good                                  | Can be lower due to borate complexes[9] |

## Experimental Protocols

### Preparation of 20X Sodium Borate (SB) Stock Solution

There are several methods to prepare a 20X sodium borate stock solution. Below are two common protocols.

Protocol 1: From Sodium Hydroxide and Boric Acid[10]

This protocol allows for precise pH adjustment.

| Reagent                                      | Amount for 1 L of 20X Stock |
|----------------------------------------------|-----------------------------|
| Sodium Hydroxide (NaOH)                      | 8 g                         |
| Boric Acid (H <sub>3</sub> BO <sub>3</sub> ) | 47 g                        |
| Distilled Water (dH <sub>2</sub> O)          | Up to 1 L                   |

Procedure:

- To 900 mL of distilled water in a beaker, add a magnetic stir bar.
- Place the beaker on a magnetic stirrer and add 8 g of solid sodium hydroxide. Use fresh, solid NaOH for best results.[10] The dissolution of NaOH is an exothermic reaction and will warm the solution, which aids in dissolving the boric acid.[10]
- Slowly add 47 g of boric acid to the stirring solution. Continue stirring until all the powder has completely dissolved. If the solution remains cloudy, gentle heating can be applied.[10]
- Once fully dissolved, transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with distilled water.
- The pH of the 20X stock solution should be approximately 8.2.[10]
- Filter sterilize the solution if necessary for downstream applications.

Protocol 2: From Sodium Tetraborate (Borax)[4][11]

This protocol is simpler as it uses a single salt.

| Reagent                                                                                               | Amount for 1 L of 20X Stock |
|-------------------------------------------------------------------------------------------------------|-----------------------------|
| Sodium Tetraborate Decahydrate<br>(Na <sub>2</sub> B <sub>4</sub> O <sub>7</sub> ·10H <sub>2</sub> O) | 38.14 g                     |
| Nuclease-free Water                                                                                   | Up to 1 L                   |

**Procedure:**

- Dissolve 38.14 g of sodium tetraborate decahydrate in 800 mL of nuclease-free water.[11]
- Once dissolved, bring the final volume to 1 L with nuclease-free water.[11]
- The final pH of the 1X working solution should be around 8.0.

## Preparation of 1X Sodium Borate (SB) Working Solution

**Procedure:**

- To prepare 1 L of 1X SB working solution, add 50 mL of the 20X SB stock solution to 950 mL of distilled or nuclease-free water.
- Mix the solution thoroughly. The final concentration of the working buffer will be 10 mM sodium borate.[6]

## Agarose Gel Electrophoresis Protocol using Sodium Borate Buffer

**• Gel Preparation:**

- Prepare a 1X solution of sodium borate buffer to make the agarose gel.
- For a standard 1% agarose gel, add 1 g of agarose powder to 100 mL of 1X SB buffer in a flask.
- Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask gently to ensure even mixing.
- Allow the molten agarose to cool to about 50-60°C.
- Add a nucleic acid stain (e.g., ethidium bromide or a safer alternative) to the molten agarose and mix gently.
- Pour the agarose into a gel casting tray with the appropriate comb and allow it to solidify.

- Sample Preparation and Loading:
  - Mix your DNA samples with a 6X loading dye.
  - Once the gel has solidified, place it in the electrophoresis tank and cover it with 1X SB running buffer.
  - Carefully remove the comb and load your samples into the wells.
- Electrophoresis:
  - Connect the electrophoresis unit to a power supply and run the gel at a higher voltage than you would with TBE or TAE, for example, at 10-35 V/cm.
  - Monitor the migration of the dye front to determine the length of the run. A typical run may take 15-30 minutes.[4][5]
- Visualization:
  - After electrophoresis is complete, visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

## Workflow and Signaling Pathway Diagrams



[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing sodium borate buffer and performing agarose gel electrophoresis.

## Important Considerations

- pH: The pH of the sodium borate buffer should be maintained around 8.0-8.5 for optimal performance.[8][12]
- Enzyme Inhibition: Borate is a known inhibitor of some enzymes.[6] If the DNA is to be used in downstream enzymatic reactions, purification of the DNA from the gel is recommended. Simple ethanol precipitation can often overcome this inhibition.[6]
- Sample Salt Concentration: Since sodium borate is a low-salt buffer, high salt concentrations in the DNA sample can affect its migration. It may be necessary to dilute samples with high salt content.[5]
- Fresh Buffer: For consistent results, it is recommended to use fresh 1X running buffer for each electrophoresis run.[5]

By following these guidelines and protocols, researchers can leverage the advantages of sodium metaborate buffer for rapid and high-resolution nucleic acid electrophoresis, thereby accelerating research and development workflows.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SB buffer - Wikipedia [en.wikipedia.org]
- 2. Iclane.net [Iclane.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Preparing Borax RapidBuffer for electrophoresis [protocols.io]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. biochemistry - Appropriate Buffer for electrophoresis of DNA & Protein TBE or TAE? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sodium borate acid for DNA electrophoresis? - Molecular Biology [protocol-online.org]
- 9. TAE Vs TBE buffer - Molecular Biology [protocol-online.org]
- 10. utminers.utep.edu [utminers.utep.edu]
- 11. 20X Sodium Borate Buffer (SB Buffer) | lab-protocols [phyletica.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Sodium Metaborate Buffer in Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612987#sodium-metaborate-buffer-preparation-for-electrophoresis]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)